2-(4-oxo-1H-phthalazin-1-yl)acetohydrazide
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Overview
Description
2-(4-oxo-1H-phthalazin-1-yl)acetohydrazide is a compound belonging to the phthalazine family. Phthalazines are heterocyclic compounds containing nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-1H-phthalazin-1-yl)acetohydrazide typically involves the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate to form (4-benzyl-1-oxo-1H-phthalazin-2-yl)methyl acetate. This ester is then hydrazinolyzed to yield the desired hydrazide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-1H-phthalazin-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or modify its functional groups.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce various substituted phthalazines .
Scientific Research Applications
2-(4-oxo-1H-phthalazin-1-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential biological activities, including anti-cancer properties.
Industry: It can be used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-oxo-1H-phthalazin-1-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), leading to apoptosis in cancer cells. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, making it a promising candidate for anti-cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-1-oxophthalazin-2-yl)methyl acetate
- 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-hydrazineyl-2-oxoethyl)acetamide
- 1,3,4-oxadiazolyl-1,2,3-triazoles
Uniqueness
Compared to similar compounds, 2-(4-oxo-1H-phthalazin-1-yl)acetohydrazide stands out due to its specific interaction with EGFR and its potential as a selective anti-cancer agent. Its unique structure allows for targeted inhibition of cancer cell proliferation, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H10N4O2 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-(4-oxo-1H-phthalazin-1-yl)acetohydrazide |
InChI |
InChI=1S/C10H10N4O2/c11-12-9(15)5-8-6-3-1-2-4-7(6)10(16)14-13-8/h1-4,8H,5,11H2,(H,12,15) |
InChI Key |
JFVMAUSERHCCSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(N=NC2=O)CC(=O)NN |
Origin of Product |
United States |
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